![molecular formula C15H11ClF3NO3 B3040540 N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide CAS No. 215519-07-6](/img/structure/B3040540.png)
N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide
Overview
Description
N-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}-2-chloroacetamide, also known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Anticancer Potential
The compound’s unique chemical structure makes it a promising candidate for cancer research. Researchers have investigated its cytotoxic and anti-proliferative effects against multiple cancer cell lines . Further studies are needed to explore its mechanism of action and potential as an anticancer agent.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide, also known as Triflumuron , is the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of these organisms .
Mode of Action
Triflumuron acts primarily as a feeding poison for biting and sucking pests . It interferes with the chitin biosynthesis of insects, particularly in their immature life stages . This disruption prevents the proper formation of the exoskeleton during molting, leading to the death of the insect .
Biochemical Pathways
The compound affects the chitin biosynthesis pathway in insects . Chitin is a polysaccharide that forms the hard, protective exoskeleton of insects. By inhibiting the enzymes involved in chitin synthesis, the compound disrupts the formation of this exoskeleton, leading to the death of the insect .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), Triflumuron shows significant oral absorption, estimated to be greater than 77% . The compound is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Triflumuron is rapidly metabolized in rats, with a total of 17 components detected in urine . Unchanged Triflumuron was present at only low levels (1–2% of dose) in urine .
Result of Action
The result of Triflumuron’s action is the death of the insect. By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during the insect’s molting process . This disruption leads to the death of the insect, particularly in its immature life stages .
properties
IUPAC Name |
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-9-14(21)20-10-1-3-11(4-2-10)22-12-5-7-13(8-6-12)23-15(17,18)19/h1-8H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLONELCOISYNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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